Bromuro de metilnaltrexona

Descripción general

Descripción

Methylnaltrexone Bromide, also known as MNTX, is a medication that acts as a peripherally acting μ-opioid receptor antagonist . It is used to treat constipation caused by opioids in adults with long-lasting pain that is not caused by cancer, or in patients with long-lasting pain caused by a previous cancer or its treatment who do not need weekly increases in opioid dosage . It is a peripheral mu-opioid receptor antagonist that cannot cross the blood-brain barrier, thus it reverses many opioid side-effects without interfering with pain relief .

Physical And Chemical Properties Analysis

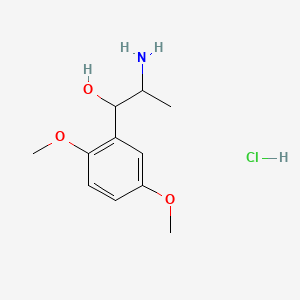

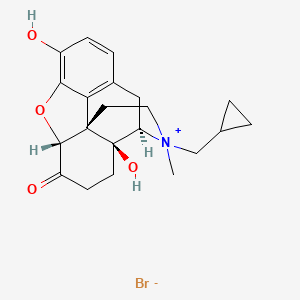

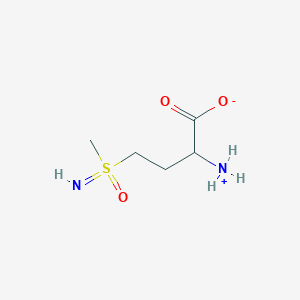

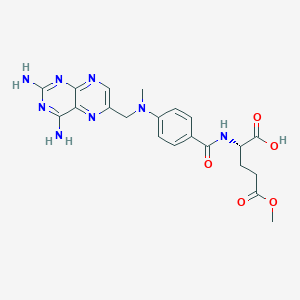

Methylnaltrexone Bromide has a molecular formula of C21H26NO4 and a molecular weight of 436.34 . It is a quaternary derivative of naltrexone, which increases its polarity and decreases its lipid solubility compared to traditional opioid agonists used for pain treatment .

Aplicaciones Científicas De Investigación

Bromuro de metilnaltrexona: Aplicaciones de investigación científica:

Tratamiento del estreñimiento inducido por opioides (EIO)

El this compound se utiliza ampliamente para tratar el estreñimiento causado por los opioides, particularmente en pacientes con dolor crónico no relacionado con el cáncer. Actúa como un antagonista periférico del receptor mu-opioide, aliviando eficazmente el estreñimiento sin afectar la analgesia, ya que no puede cruzar la barrera hematoencefálica .

Farmacocinética en la práctica clínica

El comportamiento farmacocinético predecible del metilnaltrexona lo convierte en un fármaco valioso en la práctica clínica. Su eficacia y tolerabilidad facilitan su utilización para el tratamiento del EIO en pacientes con enfermedades médicas avanzadas .

Cuidados paliativos

En entornos de cuidados paliativos, el metilnaltrexona se prescribe para pacientes con enfermedad avanzada que reciben terapia con opioides. Ayuda a controlar los efectos secundarios de los opioides sin comprometer sus efectos analgésicos .

Dolor crónico no relacionado con el cáncer

Se han realizado estudios para comprender la seguridad y la eficacia a largo plazo del metilnaltrexona en pacientes con dolor crónico no relacionado con el cáncer. Estos estudios son cruciales, ya que el estreñimiento inducido por opioides persiste con el uso prolongado de opioides .

Estándar de referencia de la USP

El this compound también se utiliza como estándar de referencia de la USP (Farmacopea de los Estados Unidos), destinado a su uso en pruebas de calidad y ensayos específicos según la compendiada de la USP .

Mecanismo De Acción

Target of Action

Methylnaltrexone primarily targets the μ-opioid receptors, specifically in the gastrointestinal tract . These receptors are the primary sites of action for opioids, which can lead to constipation when activated .

Mode of Action

Methylnaltrexone is a peripherally-acting μ-opioid antagonist . It works by inhibiting the opioid-induced decrease in gastric motility and transit time .

Biochemical Pathways

The primary biochemical pathway affected by methylnaltrexone is the opioid receptor pathway in the gastrointestinal tract . By antagonizing the μ-opioid receptors, methylnaltrexone can prevent the slowing of gastrointestinal motility and transit that is typically induced by opioids .

Pharmacokinetics

Methylnaltrexone is rapidly absorbed, with a Tmax (SubQ) of 30 minutes . It has a terminal half-life of approximately 8 hours . The compound undergoes minimal metabolism and is excreted via both renal and non-renal routes . Methylnaltrexone is also a weak CYP2D6 inhibitor .

Result of Action

The primary result of methylnaltrexone’s action is the reduction of opioid-induced constipation . By antagonizing the μ-opioid receptors in the gastrointestinal tract, methylnaltrexone can counteract the constipating effects of opioids without interfering with their analgesic effects .

Action Environment

The action of methylnaltrexone can be influenced by various environmental factors. For instance, the compound’s absorption and efficacy may be affected by the patient’s gastrointestinal environment . .

Safety and Hazards

Methylnaltrexone Bromide is contraindicated in patients with known or suspected mechanical gastrointestinal obstruction and patients at increased risk of recurrent obstruction, due to the potential for gastrointestinal perforation . It is also noted that Methylnaltrexone Bromide is toxic if swallowed, harmful in contact with skin or if inhaled, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Direcciones Futuras

Methylnaltrexone Bromide is currently approved for the treatment of opioid-induced constipation in patients with advanced illness receiving palliative care when the response to laxatives is insufficient . There is an ongoing Phase 2 investigator-initiated study of Methylnaltrexone Bromide in patients with resectable head and neck squamous cell carcinoma .

Análisis Bioquímico

Biochemical Properties

Methylnaltrexone bromide plays a crucial role in biochemical reactions by interacting with μ-opioid receptors located in the gastrointestinal tract. As a peripherally acting antagonist, it binds to these receptors, inhibiting the effects of opioids on gastrointestinal motility. This interaction prevents the common side effect of constipation associated with opioid use. Methylnaltrexone bromide does not cross the blood-brain barrier, ensuring that it does not interfere with the central analgesic effects of opioids .

Cellular Effects

Methylnaltrexone bromide influences various cellular processes, particularly in the gastrointestinal tract. It affects cell signaling pathways by blocking the activation of μ-opioid receptors, which are responsible for reducing gastrointestinal motility. This blockade leads to an increase in peristalsis and improved bowel function. Additionally, methylnaltrexone bromide has been shown to have minimal impact on gene expression and cellular metabolism, making it a targeted therapy for opioid-induced constipation .

Molecular Mechanism

The molecular mechanism of methylnaltrexone bromide involves its binding to μ-opioid receptors in the gastrointestinal tract. By acting as an antagonist, it prevents the binding of opioid agonists to these receptors, thereby inhibiting their effects on gastrointestinal motility. This inhibition is achieved without crossing the blood-brain barrier, ensuring that the central analgesic effects of opioids remain unaffected. Methylnaltrexone bromide also exhibits weak inhibition of the enzyme CYP2D6, which is involved in drug metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, methylnaltrexone bromide has demonstrated stability over time, with minimal degradation observed. Long-term studies have shown that its effects on gastrointestinal motility are sustained, providing consistent relief from opioid-induced constipation. Additionally, methylnaltrexone bromide has been found to have a half-life of approximately 8 hours, allowing for effective dosing schedules in clinical practice .

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of methylnaltrexone bromide vary with different dosages. At therapeutic doses, it effectively reverses opioid-induced constipation without causing significant adverse effects. At higher doses, some toxic effects, such as gastrointestinal discomfort and diarrhea, have been observed. These findings highlight the importance of dose optimization in clinical settings to balance efficacy and safety .

Metabolic Pathways

Methylnaltrexone bromide is metabolized primarily in the liver, with approximately 60% of the dose undergoing metabolism. The main metabolic pathways involve the conversion to methyl-6-naltrexol isomers and methylnaltrexone sulfate. N-demethylation to produce naltrexone is not a significant pathway for this compound. These metabolic processes ensure the effective elimination of methylnaltrexone bromide from the body .

Transport and Distribution

Methylnaltrexone bromide is rapidly absorbed and distributed within the gastrointestinal tract. It does not cross the blood-brain barrier, ensuring its peripheral action. The compound is transported via the bloodstream to the target sites in the gastrointestinal tract, where it exerts its effects. Methylnaltrexone bromide has a protein binding rate of approximately 11-15.3%, which influences its distribution and bioavailability .

Subcellular Localization

Methylnaltrexone bromide is localized primarily in the gastrointestinal tract, where it interacts with μ-opioid receptors on the surface of cells. Its quaternary ammonium structure prevents it from crossing the blood-brain barrier, ensuring that its effects are confined to peripheral tissues. This localization is crucial for its therapeutic action, as it targets the specific site of opioid-induced constipation without affecting central opioid receptors .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Methylnaltrexone bromide involves the reaction of Naltrexone with methyl bromide in the presence of a base.", "Starting Materials": ["Naltrexone", "Methyl bromide", "Base (e.g. NaOH)"], "Reaction": [ "Step 1: Dissolve Naltrexone in a suitable solvent (e.g. methanol)", "Step 2: Add methyl bromide to the solution and stir the mixture", "Step 3: Add a base (e.g. NaOH) to the mixture to generate the corresponding salt", "Step 4: Isolate Methylnaltrexone bromide by filtration or precipitation", "Step 5: Purify the product by recrystallization or chromatography" ] } | |

Número CAS |

73232-52-7 |

Fórmula molecular |

C21H26BrNO4 |

Peso molecular |

436.3 g/mol |

Nombre IUPAC |

(3S,4R,4aR,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;bromide |

InChI |

InChI=1S/C21H25NO4.BrH/c1-22(11-12-2-3-12)9-8-20-17-13-4-5-14(23)18(17)26-19(20)15(24)6-7-21(20,25)16(22)10-13;/h4-5,12,16,19,25H,2-3,6-11H2,1H3;1H/t16-,19+,20+,21+,22+;/m1./s1 |

Clave InChI |

IFGIYSGOEZJNBE-XVNANEFHSA-N |

SMILES isomérico |

C[N@+]1(CC[C@]23[C@@H]4C(=O)CC[C@@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[Br-] |

SMILES |

C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[Br-] |

SMILES canónico |

C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[Br-] |

Apariencia |

Solid powder |

Otros números CAS |

916055-92-0 73232-52-7 |

Pictogramas |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

(5alpha)-17-(cyclopropylmethyl)-3,14-dihydroxy-17-methyl-4,5-epoxymorphinan-17-ium-6-one 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxymorphinanium-6-one methyl-naltrexone hydrobromide methylnaltrexone methylnaltrexone bromide morphinan-17-ium-6-one, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-, (5alpha)- morphinan-17-ium-6-one, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-, bromide, (5alpha,17R)- morphinanium, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-6-oxo-, (5alpha)- MRZ 2663BR MRZ-2663 N-methylnaltrexone bromide naltrexone MB naltrexone methobromide naltrexone methylbromide naltrexonium methiodide quaternary ammonium naltrexone relisto |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does methylnaltrexone bromide interact with its target, the mu-opioid receptor?

A1: Methylnaltrexone bromide acts as an antagonist at the mu-opioid receptor, meaning it binds to the receptor but does not activate it. By blocking the receptor, it prevents opioids from binding and exerting their effects. []

Q2: What are the structural features of methylnaltrexone bromide?

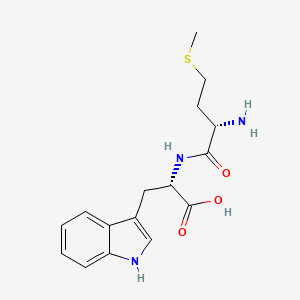

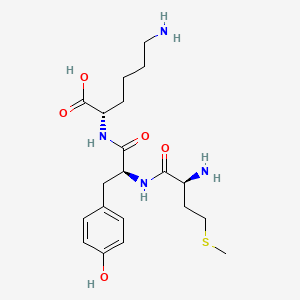

A2: Methylnaltrexone bromide is a quaternary derivative of naltrexone, with an N-methyl-quaternary amine group that significantly limits its ability to cross the blood-brain barrier. [, ] Its molecular formula is C21H26NO4+·Br−, and it exists as a methanol monosolvate in its crystalline form. The structure comprises three six-membered rings, two in chair conformations and one with a C=C double bond in an approximate half-boat conformation. Additionally, it contains a 2,3-dihydrofuran ring adopting an envelope conformation. []

Q3: How stable is methylnaltrexone bromide under various conditions?

A3: Methylnaltrexone bromide exhibits good stability under various conditions. Research has focused on developing specific formulations to further enhance its stability, solubility, and bioavailability. []

Q4: What strategies are employed to improve the formulation of methylnaltrexone bromide?

A4: Studies have explored the use of acidic stabilizing agents to enhance the stability of methylnaltrexone bromide in solid compositions. This approach helps maintain consistent product quality and addresses challenges related to stability and content uniformity during preparation and storage. []

Q5: What is the pharmacokinetic profile of methylnaltrexone bromide?

A5: Methylnaltrexone bromide exhibits high bioavailability after subcutaneous administration at therapeutic doses. It has a terminal half-life of approximately 8-9 hours and undergoes minimal metabolism. Elimination occurs through renal and non-renal routes. []

Q6: How does the pharmacokinetic behavior of methylnaltrexone bromide contribute to its clinical use?

A6: The predictable pharmacokinetic profile of methylnaltrexone bromide, along with its high efficacy and good tolerability, makes it suitable for clinical use. []

Q7: Does methylnaltrexone bromide demonstrate any significant drug-drug interactions?

A7: Research suggests limited potential for drug-drug interactions with methylnaltrexone bromide. []

Q8: What in vitro and in vivo models have been used to study the efficacy of methylnaltrexone bromide?

A8: The efficacy of methylnaltrexone bromide has been investigated using various models, including cell-based assays, animal models (specifically rats and rhesus macaques), and clinical trials. These studies have provided insights into its mechanism of action, pharmacokinetic properties, and potential therapeutic applications. [, , , , , ]

Q9: Has methylnaltrexone bromide demonstrated efficacy in treating opioid-induced constipation?

A9: Yes, clinical trials have demonstrated the efficacy of methylnaltrexone bromide in treating opioid-induced constipation, particularly in patients with advanced illness receiving palliative care. [, , , , , ]

Q10: What is the safety profile of methylnaltrexone bromide?

A10: Studies indicate a favorable safety profile for methylnaltrexone bromide, but further research, particularly regarding long-term effects, is necessary. []

Q11: What analytical methods are employed to characterize and quantify methylnaltrexone bromide?

A11: Various analytical methods, such as chromatography, including head-space capillary gas chromatography and high-performance liquid chromatography (HPLC), are used for detecting methylnaltrexone bromide and its impurities. [, ] Mass spectrometry techniques are also coupled with HPLC for related substance analysis. []

Q12: Are there specific considerations for the quality control of methylnaltrexone bromide?

A12: Quality control measures during the manufacturing process are crucial to ensure the purity of methylnaltrexone bromide. This includes minimizing the presence of impurities like (S)-N-methylnaltrexone bromide and 3-phenol alkylate byproducts. []

Q13: How is methylnaltrexone bromide administered?

A13: Currently, methylnaltrexone bromide is available in both subcutaneous injection and oral dosage forms. [, ]

Q14: What are the future directions for research on methylnaltrexone bromide?

A14: Ongoing research on methylnaltrexone bromide focuses on exploring its potential in other clinical applications, optimizing its formulation for enhanced efficacy, and investigating its long-term safety and efficacy in various patient populations. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Carbamoyl-2-{4-[(2,4-diamino-pteridin-6-ylmethyl)-methyl-amino]-benzoylamino}-butyric acid](/img/structure/B1676406.png)